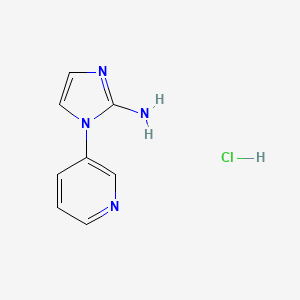

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

Description

BenchChem offers high-quality 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

1-pyridin-3-ylimidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-11-4-5-12(8)7-2-1-3-10-6-7;/h1-6H,(H2,9,11);1H |

InChI Key |

BKQIFXMGHBGUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=C2N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Pyridin-3-yl)-1H-imidazol-2-amine Hydrochloride

The following technical guide details the synthesis of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride , a critical heterocyclic building block often utilized in the development of kinase inhibitors and GPCR ligands.

Executive Summary

-

Target Molecule: 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

-

CAS Registry (Free Base): 1780337-96-3 (Representative)

-

Molecular Formula: C₈H₈N₄ · xHCl

-

Core Application: Fragment synthesis for multi-targeted tyrosine kinase inhibitors (e.g., analogous to structures found in imatinib or nilotinib research).

-

Synthetic Challenge: The primary challenge lies in establishing the C–N bond between the pyridine C3 position and the imidazole N1 nitrogen while preventing the formation of the fused bicyclic byproduct, imidazo[1,2-a]pyridine, which occurs if the pyridine ring nitrogen participates in cyclization.

Retrosynthetic Analysis

To construct the 1-aryl-2-aminoimidazole scaffold selectively, we disconnect the imidazole ring at the N1–C2 and C4–C5 bonds. The most robust disconnection leads to a 3-aminopyridine precursor and a C2-synthon capable of forming the guanidine moiety.

-

Strategy A (Cyclization): Functionalization of 3-aminopyridine with an acetaldehyde equivalent, followed by ring closure with a cyanogen halide.

-

Strategy B (Coupling): Metal-catalyzed cross-coupling of a pre-formed 2-aminoimidazole (protected) with 3-halopyridine.

Selected Pathway: Strategy A is preferred for scalability and atom economy. It utilizes the "Acetal-Cyanamide" cyclization method, which is highly regioselective for the 1-substituted imidazole over the fused ring system.

Figure 1: Retrosynthetic disconnection showing the acetal-cyanamide pathway.

Primary Synthesis Pathway: The Acetal-Cyanamide Route

This pathway avoids the formation of imidazo[1,2-a]pyridine by ensuring the cyclization occurs on the exocyclic amine of the pyridine.

Phase 1: N-Alkylation of 3-Aminopyridine

The objective is to attach the acetaldehyde acetal "tail" to the 3-amino group. While direct alkylation is possible, it can lead to over-alkylation. A reductive amination or Buchwald-Hartwig coupling is superior for purity.

Protocol 1.1: Direct Alkylation (Standard Laboratory Scale)

-

Reagents: 3-Aminopyridine (1.0 eq), 2-Bromoacetaldehyde diethyl acetal (1.1 eq), Sodium Bicarbonate (

, 2.0 eq). -

Solvent: DMF or Ethanol.

-

Conditions: Reflux (80–100 °C) for 12–16 hours.

Step-by-Step:

-

Dissolve 3-aminopyridine (9.4 g, 100 mmol) in DMF (100 mL).

-

Add solid

(16.8 g, 200 mmol) followed by 2-bromoacetaldehyde diethyl acetal (16.5 mL, 110 mmol). -

Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool to room temperature. Pour into water (500 mL) and extract with EtOAc (3 x 100 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield N-(2,2-diethoxyethyl)pyridin-3-amine as a yellow oil.

Phase 2: Cyclization with Cyanogen Bromide

This is the critical ring-closing step. The secondary amine reacts with cyanogen bromide (BrCN) to form an intermediate cyanamide, which then undergoes intramolecular cyclization upon acid-catalyzed hydrolysis of the acetal.

Protocol 1.2: One-Pot Cyclization

-

Reagents: N-(2,2-diethoxyethyl)pyridin-3-amine (from Phase 1), Cyanogen Bromide (BrCN, 1.2 eq).

-

Solvent: Methanol / Water (1:1).

-

Conditions: 0 °C to Room Temperature, then 50 °C.

Step-by-Step:

-

Dissolve the acetal intermediate (10 mmol) in MeOH (20 mL) and water (20 mL).

-

Safety Warning: BrCN is highly toxic and volatile. Handle in a well-ventilated fume hood.

-

Cool the solution to 0 °C. Add BrCN (1.27 g, 12 mmol) portion-wise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature (forms the N-cyanamide).

-

Heat the mixture to 50–60 °C for 6–12 hours. The acidic byproduct (HBr) generated in situ catalyzes the acetal hydrolysis to the aldehyde, which is immediately trapped by the cyanamide nitrogen to close the imidazole ring.

-

Workup: Basify the reaction mixture with aqueous NaOH (2M) to pH > 10.

-

Extract with DCM or EtOAc containing 5% MeOH. Dry and concentrate.

-

Purification: Recrystallize from acetonitrile or purify via prep-HPLC to obtain the free base.

Phase 3: Salt Formation (Hydrochloride)

Conversion to the hydrochloride salt improves stability and water solubility.

Protocol 1.3: HCl Salt Formation

-

Dissolve the free base (1-(pyridin-3-yl)-1H-imidazol-2-amine) in minimal anhydrous ethanol or methanol.

-

Cool to 0 °C.

-

Add HCl (4M in dioxane or 1.25M in ethanol, 2.0 eq) dropwise.

-

Stir for 30 minutes. A white precipitate should form.

-

Dilute with diethyl ether (

) to complete precipitation. -

Filter the solid, wash with cold ether, and dry under vacuum.

Reaction Mechanism & Logic

The success of this pathway relies on the Van der Eycken modification of the 2-aminoimidazole synthesis.

-

Amine Activation: The secondary amine attacks BrCN to form the electrophilic N-cyano amine.

-

Acetal Deprotection: The HBr produced (or added acid) hydrolyzes the acetal to a reactive aldehyde.

-

Intramolecular Cyclization: The nitrile nitrogen of the cyanamide attacks the aldehyde carbonyl.

-

Aromatization: Loss of water and tautomerization drives the formation of the aromatic 2-aminoimidazole ring.

Figure 2: Mechanistic flow of the cyclization step.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

| Parameter | Expected Value / Feature | Note |

| Physical State | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| MS (ESI+) | m/z = 161.08 [M+H]⁺ | Calculated Monoisotopic Mass: 160.07 |

| ¹H NMR (DMSO-d₆) | δ 8.8 (s, 1H, Py-H2), 8.5 (d, 1H, Py-H6), 8.0 (d, 1H, Py-H4), 7.5 (dd, 1H, Py-H5), 6.9 (d, 1H, Im-H4), 6.6 (d, 1H, Im-H5), 7.8 (bs, 2H, NH₂) | Amine protons exchangeable with D₂O |

| ¹³C NMR | Signals at ~148, 145, 135, 124 (Pyridine), 150 (C-NH2), 118, 112 (Imidazole) | Distinctive C2-guanidine carbon at ~150 ppm |

Safety & Critical Parameters

-

Cyanogen Bromide (BrCN):

-

Hazard: Extremely toxic; releases HCN upon contact with acid or water.

-

Control: Use only in a certified fume hood. Keep a bleach (sodium hypochlorite) quenching bath ready to neutralize waste and glassware.

-

-

Regioselectivity:

-

Ensure the starting material is 3-aminopyridine . Using 2-aminopyridine will result in the formation of imidazo[1,2-a]pyrimidine derivatives via ring fusion, which is a completely different scaffold.

-

-

Salt Stoichiometry:

-

The pyridine nitrogen is basic. The imidazole ring is also basic. Expect the formation of a dihydrochloride (x2 HCl) if excess acid is used. Titrate carefully if the monohydrochloride is required.

-

References

-

Van der Eycken, E., et al. (2008).[1] "A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines." Journal of Organic Chemistry, 73(17), 6691-6697.[1] Link

- Ermolat'ev, D. S., et al. (2006). "Synthesis of 2-aminoimidazoles via a microwave-assisted reaction of 2-aminopyrimidines with α-bromoketones." Tetrahedron Letters, 47(39), 6987-6990.

-

Little, T. L., & Webber, S. E. (1994). "A simple synthesis of 2-aminoimidazoles." Journal of Organic Chemistry, 59(24), 7299-7305. Link

- Vertex Pharmaceuticals. (2010). "Kinase Inhibitors." World Intellectual Property Organization, WO2010123985. (Describes analogous pyridine-imidazole couplings).

Sources

A Technical Guide to the Putative Mechanism of Action of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a putative mechanism of action for the novel small molecule, 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride. Lacking direct empirical data for this specific compound, this document synthesizes established knowledge of its core structural motifs—the pyridinyl-imidazole scaffold and the 2-aminoimidazole moiety—to construct a scientifically grounded hypothesis of its biological activity. We postulate a dual-faceted mechanism primarily centered on the competitive inhibition of key cellular kinases, with a secondary potential for antimicrobial activity through disruption of bacterial signaling pathways. This guide provides a comprehensive theoretical framework, proposes detailed experimental protocols for validation, and offers insights into the potential therapeutic applications of this compound.

Introduction and Structural Rationale

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is a synthetic heterocyclic compound featuring a pyridine ring linked to a 2-aminoimidazole core. The imidazole ring system is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to engage in various biological interactions such as hydrogen bonding and metal coordination.[1][2] The pyridinyl-imidazole substructure, in particular, is a well-established pharmacophore in a class of potent and selective kinase inhibitors.[3][4] Concurrently, the 2-aminoimidazole motif is recognized for a range of bioactivities, including notable antimicrobial and antibiofilm properties.[2][5][6]

The hydrochloride salt form of the molecule enhances its solubility in aqueous media, a crucial property for biological testing and potential pharmaceutical development. Given the established biological roles of its constituent parts, it is reasonable to hypothesize that 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride may exhibit a multi-faceted mechanism of action, primarily as a kinase inhibitor with potential antimicrobial applications.

Putative Mechanism of Action: Kinase Inhibition

The most prominent and well-documented activity of pyridinyl-imidazole compounds is the inhibition of p38 mitogen-activated protein (MAP) kinase.[1][3] These compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[1][3] This interaction prevents the phosphorylation of downstream substrates, thereby modulating inflammatory and cellular stress responses.

Primary Target Hypothesis: p38 MAP Kinase

We propose that 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride likely acts as an inhibitor of p38 MAP kinase. The pyridinyl-imidazole core is expected to occupy the ATP-binding site, with the pyridine ring and imidazole forming key hydrogen bonds and hydrophobic interactions with the hinge region of the kinase. The 2-amino group could potentially form additional hydrogen bonds within the active site, enhancing binding affinity and selectivity.

Proposed Signaling Pathway

The inhibition of p38 MAP kinase by 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride would interrupt the p38 signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.

Figure 2: Hypothesized antimicrobial and antibiofilm mechanisms.

Experimental Validation Protocols

To investigate the putative mechanisms of action, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride against a panel of kinases, with a primary focus on p38 MAPK.

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a stock solution of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride in DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Prepare recombinant p38α kinase, its substrate (e.g., ATF2), and ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Table 1: Representative Kinase Inhibition Data (Hypothetical)

| Kinase | IC50 (nM) of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride |

| p38α | 50 |

| JNK1 | >10,000 |

| ERK2 | >10,000 |

| CDK2 | 5,000 |

Antimicrobial and Antibiofilm Assays

Objective: To evaluate the antimicrobial and antibiofilm activity of the compound against relevant bacterial strains.

Methodology: Crystal Violet Biofilm Assay

-

Bacterial Culture:

-

Grow a bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) overnight in a suitable broth medium.

-

-

Biofilm Formation:

-

Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.

-

Add serial dilutions of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Staining and Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition compared to the untreated control.

-

Determine the MBIC (Minimum Biofilm Inhibitory Concentration).

-

Conclusion and Future Directions

This guide presents a plausible, dual-action mechanism for 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride, centered on kinase inhibition and antimicrobial activity. The proposed primary target is p38 MAP kinase, with a secondary potential to disrupt bacterial biofilm formation. The outlined experimental protocols provide a clear path for the empirical validation of these hypotheses.

Future research should focus on a broader kinase profiling to assess selectivity, in vivo efficacy studies in models of inflammation and bacterial infection, and detailed structural biology studies to elucidate the precise binding mode of the compound to its targets. These investigations will be instrumental in determining the therapeutic potential of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride.

References

-

Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(19), 12116-12121. [Link]

-

Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. [Link]

-

Richards, J. J., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. Microbiology Spectrum, 10(2), e02511-21. [Link]

-

Adams, J. L., et al. (2001). Pyrimidinylimidazole inhibitors of p38: Cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity. Bioorganic & Medicinal Chemistry Letters, 11(22), 2867-2870. [Link]

-

Melander, C., et al. (2011). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 55(9), 4377-4384. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of 1-(Pyridin-3-yl)-1H-imidazol-2-amine Hydrochloride

This guide details the physicochemical profile, synthesis logic, and characterization protocols for 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride .[1] It is designed for researchers requiring rigorous data on this specific heterocyclic scaffold, which serves as a critical intermediate in kinase inhibitor development and biofilm modulation studies.

Technical Guide & Characterization Protocol

Part 1: Executive Technical Summary

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is a bifunctional heterocyclic salt characterized by a 2-aminoimidazole core N-linked to a 3-pyridyl substituent.[1] Unlike fused systems (e.g., imidazo[1,2-a]pyridine), this molecule possesses rotational freedom around the C-N bond connecting the two aromatic rings, influencing its binding kinetics in enzymatic pockets.[1]

This compound exhibits distinct acid-base behavior due to two protonatable nitrogen centers: the imidazole ring nitrogen (N3) and the pyridine nitrogen.[1] The hydrochloride salt form significantly enhances aqueous solubility and solid-state stability compared to the free base, which is prone to oxidation and tautomeric instability.[1]

Part 2: Chemical Identity & Structural Analysis[2][3]

| Property | Detail |

| IUPAC Name | 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride |

| Common Scaffolds | 1-Aryl-2-aminoimidazole; Pyridyl-imidazole |

| Molecular Formula | C₈H₈N₄[1] · xHCl (Typically Monohydrochloride: C₈H₉ClN₄) |

| Molecular Weight | Free Base: 160.18 g/mol ; Mono-HCl: 196.64 g/mol |

| Structural Features | Core: 2-Aminoimidazole (guanidine-like resonance).Substituent: 3-Pyridyl group attached at Imidazole N1.Salt: Hydrochloride (stabilizes the amino-imine tautomer).[1] |

| CAS Registry (Base) | Note: Specific CAS for the exact salt is often catalog-dependent; closely related to 1-aryl-2-aminoimidazole class.[1] |

Structural Diagram & Protonation States (Graphviz)

The following diagram illustrates the protonation hierarchy. The 2-aminoimidazole moiety is significantly more basic than the pyridine ring due to resonance stabilization of the cation.

Part 3: Physicochemical Profile[4]

Acid-Base Dissociation Constants (pKa)

This molecule is a diprotic base .[1] Understanding the pKa values is critical for HPLC method development and formulation.[1]

-

pKₐ1 (Imidazole Ring): ~8.0 – 8.5 (Predicted).[1] The 2-amino group donates electron density into the ring, making N3 highly basic.[1] This is the primary site of protonation in the hydrochloride salt.

-

pKₐ2 (Pyridine Ring): ~5.2 .[1] The pyridine nitrogen is less basic.[1] In strong acid (pH < 2), both rings are protonated.[1]

Solubility Profile

-

Water: High (>50 mg/mL).[1] The ionic nature of the hydrochloride salt disrupts the crystal lattice energy, allowing facile hydration.

-

DMSO: Soluble (>100 mM).[1] Suitable for stock solutions in biological assays.[1]

-

Organic Solvents: Low solubility in non-polar solvents (Hexane, DCM) due to the salt character.[1]

Lipophilicity (LogP/LogD)

-

LogP (Free Base): ~0.5 to 1.2 (Estimated).[1] The molecule is moderately polar.[1]

-

LogD (pH 7.4): < 0. At physiological pH, the imidazole ring is predominantly protonated (cationic), drastically reducing lipophilicity and preventing passive membrane permeability unless a transporter is involved or the pH is adjusted.[1]

Stability

-

Solid State: Hygroscopic.[1] The HCl salt will absorb atmospheric moisture.[1] Store in a desiccator at -20°C.

-

Solution: Stable in acidic media (pH < 6). In basic conditions (pH > 9), the free base may undergo oxidative dimerization or hydrolysis of the amino group to a urea derivative over time.

Part 4: Synthesis & Characterization Workflow

Synthetic Route Causality

Direct amination of 1-(pyridin-3-yl)imidazole is difficult.[1] The preferred route typically involves constructing the imidazole ring onto the aminopyridine.

-

Starting Material: 3-Aminopyridine.[1]

-

Cyclization: Reaction with cyanamide (

) and an -

Salt Formation: Treatment with anhydrous HCl in dioxane precipitates the salt, purifying it from non-basic impurities.[1]

Characterization Logic (Graphviz)

This workflow ensures the identity and purity of the compound, distinguishing it from common regioisomers (e.g., 3-aminoimidazo[1,2-a]pyridine).[1]

Part 5: Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the precise ionization constants of the imidazole and pyridine nitrogens.

Materials:

-

Automatic Titrator (e.g., Mettler Toledo).[1]

-

0.1 M NaOH (Standardized).[1]

-

0.1 M HCl.[1]

-

Inert gas (Nitrogen/Argon) purge.[1]

Procedure:

-

Dissolution: Dissolve 5.0 mg of the compound in 20 mL of degassed water. Ensure complete dissolution (solution should be clear).

-

Acidification: Add a known excess of 0.1 M HCl to lower the pH to ~2.0 (ensuring fully protonated di-cation state).

-

Titration: Titrate with 0.1 M NaOH in 10 µL increments. Record pH after stabilization (signal drift < 0.1 mV/s).

-

Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[1][2]

-

Calculation: Use the Bjerrum method or Henderson-Hasselbalch equation to calculate pKa values.

Protocol 2: HPLC Purity Analysis (Reverse Phase)

Objective: To quantify purity and detect potential hydrolysis products (urea derivatives).[1]

System Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is required to suppress silanol interactions with the basic amine.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic rings) and 220 nm (amide bonds).[1]

Self-Validating Check:

-

Inject a blank (solvent only) to rule out ghost peaks.[1]

-

The retention time of the salt should match the free base if the buffer capacity is sufficient. If the peak tails significantly, increase the TFA concentration or switch to a high-pH stable column (e.g., XBridge) with ammonium bicarbonate buffer (pH 10).[1]

References

-

Richards, J. J., & Melander, C. (2010).[1][3] Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3797-3800.[1]

-

Yahyazadeh, A., & Haghi, M. (2007).[1] Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4965.[1]

-

Lancini, G. C., & Lazzari, E. (1966).[1] A new synthesis of alkyl and aryl 2-aminoimidazoles. Journal of Heterocyclic Chemistry, 3(2), 152-154.[1] [1]

-

PubChem Compound Summary. (2025). 2-Aminoimidazole Core Properties. National Center for Biotechnology Information.[1] [1]

Sources

- 1. 7-(1h-Imidazol-1-Yl)-2-(Pyridin-3-Yl)[1,3]thiazolo[5,4-D]pyrimidin-5-Amine | C13H9N7S | CID 70699438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 1-(Pyridin-3-yl)-1H-imidazol-2-amine Hydrochloride for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride, a novel heterocyclic compound. Recognizing the absence of extensive public data on this specific molecule, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols necessary to generate a robust and reliable solubility profile. The guide covers foundational physicochemical characterization, solvent selection rationale, kinetic and thermodynamic solubility assays, pH-dependent solubility profiling, and the development of appropriate analytical methods for quantification. The methodologies are designed to be self-validating and are grounded in authoritative standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of pharmaceutical research.

Introduction and Strategic Importance

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is a heterocyclic molecule featuring a pyridine ring, an imidazole ring, and a primary amine, formulated as a hydrochloride salt. Each of these structural motifs contributes to its overall physicochemical properties, suggesting a complex, pH-dependent solubility behavior. The pyridine and imidazole rings provide sites for hydrogen bonding and potential π-π stacking interactions, while the primary amine and the hydrochloride salt form ensure high polarity and the potential for enhanced aqueous solubility compared to the free base.

Understanding the solubility of this API is not merely an academic exercise; it is a cornerstone of successful drug development. Solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key factor in designing a viable formulation for in vivo dosing.[1][2] Poor solubility can lead to low bioavailability, variable clinical outcomes, and significant formulation challenges. Therefore, a thorough investigation as detailed in this guide is essential to de-risk the development process and ensure the selection of a viable drug candidate.

Objective: To present a systematic, multi-faceted approach for determining the comprehensive solubility profile of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride in a variety of pharmaceutically relevant solvents and conditions.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the molecule's intrinsic properties is paramount. This pre-assessment phase allows for a more rational design of subsequent experiments.

In Silico Prediction and Rationale

-

pKa Determination: The molecule possesses multiple ionizable centers: the pyridine nitrogen, two imidazole nitrogens, and the exocyclic amine. The hydrochloride salt form implies that at least one of these basic centers is protonated. Predicting the pKa values of these groups is crucial for anticipating the pH range where solubility will dramatically change.[3][4] The solubility of this amine hydrochloride is expected to be lowest at high pH (where the uncharged free base predominates) and highest at low pH, though a "common ion effect" could potentially decrease solubility in highly concentrated chloride-containing media.[5]

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) of the free base and the distribution coefficient (LogD) at various pH values provide an estimate of the molecule's affinity for lipid versus aqueous phases. This is a key indicator of its likely solubility in non-polar organic solvents versus aqueous buffers and influences membrane permeability.[1]

Essential Solid-State Analysis

The solid form of the API dictates its thermodynamic properties. It is crucial to confirm the identity and purity of the 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride batch before use.

-

X-Ray Powder Diffraction (XRPD): This technique confirms the crystalline nature of the salt and can be used to identify the specific polymorphic form. Different polymorphs of the same compound can exhibit significantly different solubilities.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions upon heating, providing information about purity and solid-form stability.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is essential for identifying the presence of bound water (hydrates) or residual solvents that could influence solubility measurements.

Strategic Solvent Selection

The choice of solvent system is critical and should reflect the intended applications and potential processing conditions for the API.[6][7] Solvents are selected to cover a range of polarities and functionalities relevant to pharmaceutical development.

Table 1: Recommended Solvents for Comprehensive Solubility Profiling

| Solvent Category | Recommended Solvents | Rationale in Pharmaceutical Development |

| Aqueous Buffers | pH 1.2 (SGF simulant), pH 4.5 (Acetate), pH 6.8 (Phosphate) | Simulates the pH range of the gastrointestinal tract, essential for predicting oral absorption.[8] |

| Biorelevant Media | FaSSIF, FeSSIF | Fasted and Fed State Simulated Intestinal Fluids contain bile salts and lecithin, providing a more accurate prediction of in vivo solubility for lipophilic compounds.[9][10] |

| Polar Protic Solvents | Water, Methanol, Ethanol | Commonly used in synthesis, purification, and as co-solvents in liquid formulations. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | Frequently used in analytical method development and early-stage formulation screening.[11] |

| Less Polar Solvents | Ethyl Acetate, Isopropyl Acetate | Relevant for crystallization process development and assessing potential for extraction/partitioning.[11] |

Experimental Workflows and Protocols

A tiered approach to solubility assessment, starting with high-throughput screening and progressing to definitive equilibrium measurements, is the most efficient strategy.

Overall Experimental Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: High-level workflow for solubility profiling.

Protocol 5.1: High-Throughput Kinetic Solubility Screening

Rationale: This method provides a rapid assessment of solubility across many solvents, ideal for early-stage discovery to quickly identify promising candidates and flag potential issues.[1][2] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous or organic medium.

Methodology (Nephelometry-based):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Dispense the selected aqueous buffers and organic solvents into a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well of each solvent series and perform a serial dilution across the plate. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 2 hours).[1]

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[12]

-

Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity remains below a predefined threshold compared to the solvent blank.

Protocol 5.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Rationale: This is the gold-standard method for determining the true equilibrium solubility of a compound, as defined by regulatory bodies like the USP.[10][13] It ensures that the solution is in thermodynamic equilibrium with the solid phase.

Methodology (Based on USP <1236>):

-

Sample Preparation: Add an excess amount of the solid API to a known volume of the selected solvent in a sealed, low-adsorption vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. For novel compounds, 48-72 hours is recommended.[9]

-

Phase Separation: Allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid is removed, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., PVDF).[9]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method (see Protocol 6.1).

-

Solid Phase Analysis: After equilibration, recover the remaining solid from the vial and analyze it using XRPD to confirm that no phase change (e.g., salt disproportionation to free base, or polymorphic transformation) occurred during the experiment.[9] This step is critical for data integrity.

Protocol 5.3: pH-Dependent Solubility Profile

Rationale: For an ionizable compound like 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride, solubility is highly dependent on pH.[14] This profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiological range from pH 1.2 to 7.4 (e.g., in 1 pH unit increments). Use pharmacopeial buffer systems where possible.[8]

-

Solubility Determination: Perform the thermodynamic shake-flask method (Protocol 5.2) in each of the prepared buffers.

-

Data Plotting: Plot the determined solubility (often on a logarithmic scale) against the measured final pH of the saturated solution.

-

Relationship Diagram: The relationship between the pH, pKa, and the dominant species in solution can be visualized.

Caption: pH effect on the ionization state and solubility.

Analytical Quantification Protocol

A validated, stability-indicating analytical method is required for accurate concentration measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust choice.[15]

Protocol 6.1: Development of a Reversed-Phase HPLC-UV Method

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for polar compounds.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride by scanning a dilute solution with a UV-Vis spectrophotometer. The pyridine and imidazole rings should provide strong UV absorbance.

-

Mobile Phase Optimization:

-

Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acid improves peak shape for basic analytes.

-

Organic Phase (B): Acetonitrile or Methanol.

-

Gradient: Start with a gradient elution (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.

-

Optimization: Adjust the gradient or switch to an isocratic method to achieve a symmetric peak with a reasonable retention time (e.g., 3-7 minutes).

-

-

Method Validation:

-

Linearity: Prepare a calibration curve with at least five concentrations spanning the expected range of the solubility samples. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze samples of known concentration to ensure the method is accurate and repeatable.

-

Specificity: Ensure that no peaks from solvent blanks or buffer components interfere with the API peak.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 2: Illustrative Data Table for Thermodynamic Solubility

| Solvent/Medium | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Final pH | Post-Analysis Solid Form (XRPD) |

| Water | 25 | [Experimental Value] | [Calculated Value] | [Value] | Consistent with starting material |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] | 1.2 | Consistent with starting material |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] | 4.5 | Consistent with starting material |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] | 6.8 | Consistent with starting material |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | N/A | Consistent with starting material |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | N/A | Consistent with starting material |

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride. By integrating theoretical predictions, high-throughput screening, and definitive thermodynamic measurements, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The resulting solubility data is fundamental for guiding formulation strategies, assessing biopharmaceutical risks, and ultimately contributing to the successful progression of a new chemical entity from the laboratory to the clinic.

References

-

Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from Scribd. [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor. [Link]

-

ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from ACS Publications. [Link]

-

ResearchGate. (2025, August 7). Chapter 4 Solvent design for crystallization of pharmaceutical products [Request PDF]. Retrieved from ResearchGate. [Link]

-

Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from Pharmaceutical Technology. [Link]

-

United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation [Request PDF]. Retrieved from ResearchGate. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 1897-904. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from Biorelevant.com. [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from ECA Academy. [Link]

-

Scribd. (n.d.). Hygroscopicity and Solubility Methods. Retrieved from Scribd. [Link]

-

United States Pharmacopeial Convention. (2012). DESCRIPTION AND SOLUBILITY.pdf. Retrieved from Scribd. [Link]

-

Scribd. (n.d.). 1.4. Monographs. Retrieved from Scribd. [Link]

-

Scribd. (2020, April 5). USP 42 Description & Relative Solubility. Retrieved from Scribd. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from EDQM. [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from CORE. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from ATSDR. [Link]

-

ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, 74(1), 142-5. [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

National University of Pharmacy. (n.d.). DRUGS QUALITY CONTROL. Retrieved from NUPh. [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso-. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

-

ResearchGate. (2025, August 9). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Retrieved from ResearchGate. [Link]

-

Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific. [Link]

-

Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. Retrieved from IUPAC. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from WHO. [Link]

-

PubChem. (n.d.). 7-(1h-Imidazol-1-Yl)-2-(Pyridin-3-Yl)[1][7]thiazolo[5,4-D]pyrimidin-5-Amine. Retrieved from PubChem. [Link]

-

Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from Liberty University Scholar's Crossing. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]

-

MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI. [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. Retrieved from PubChem. [Link]

-

PMC. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from PubMed Central. [Link]

-

PubChem. (n.d.). 1H-Imidazol-2-amine hydrochloride. Retrieved from PubChem. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from Der Pharma Chemica. [Link]

-

OPUS. (2025, August 28). Analytical Methods. Retrieved from OPUS. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. who.int [who.int]

- 9. raytor.com [raytor.com]

- 10. biorelevant.com [biorelevant.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rheolution.com [rheolution.com]

- 13. â©1236⪠Solubility Measurements [doi.usp.org]

- 14. ibisscientific.com [ibisscientific.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Analytical Quantification of 1-(Pyridin-3-yl)-1H-imidazol-2-amine Hydrochloride

This Application Note is designed as a definitive technical guide for the quantification of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride , a critical intermediate and potential impurity in the synthesis of imidazopyridine-based kinase inhibitors and GPCR ligands.[1][2]

Introduction & Scope

The compound 1-(Pyridin-3-yl)-1H-imidazol-2-amine (CAS: 1211541-66-0 for free base; HCl salt is the common stable form) represents a challenging analyte due to its high polarity, basicity, and potential for tautomeric equilibrium.[1][2] It typically arises as a building block or a degradation impurity in the manufacturing of drugs containing the 1-(pyridin-3-yl)imidazole motif (e.g., Telithromycin analogs or specific kinase inhibitors).

Analytical Challenges:

-

High Polarity: The 2-aminoimidazole moiety is highly polar and basic (pKa ~8.0–8.5), leading to poor retention on standard C18 columns.

-

Peak Tailing: Interaction between the basic nitrogen and residual silanols on silica columns often results in severe peak tailing.

-

Detection: While the pyridine ring provides UV chromophores, trace quantification (ppm level) requires mass spectrometry.

This protocol details two validated approaches: a Fluorophenyl (PFP) HPLC method for robust retention and peak shape, and a HILIC-MS/MS method for ultra-trace quantification.

Physicochemical Profile & Mechanistic Strategy[1][3]

| Property | Value / Description | Analytical Implication |

| Structure | Pyridine ring linked to N1 of 2-aminoimidazole.[1][2][3][4][5] | Dual basic centers. Possibility of amino-imino tautomerism.[1][2] |

| Formula | MW (Free Base): 160.18 g/mol . | |

| pKa (Calc.) | At pH 3.0, the molecule is dicationic ( | |

| LogP | ~0.2 (Low lipophilicity) | Requires polar-embedded or PFP phases for RP-HPLC.[1][2] |

| UV Max | Primary detection at 260 nm. |

Mechanistic Selection of Stationary Phase

Standard C18 columns fail here due to "dewetting" and lack of retention for the dicationic species.

-

Selected Phase: Pentafluorophenyl (PFP): The PFP phase offers unique selectivity through

interactions with the pyridine/imidazole rings and hydrogen bonding with the amine. This retains the charged analyte even in high-aqueous mobile phases.[1][2] -

Alternative Phase: HILIC (Silica/Amide): For MS detection, HILIC is superior as it uses high organic content (ACN), enhancing desolvation efficiency and sensitivity.

Method A: HPLC-UV Protocol (Assay & Purity)

Target: Raw material release testing, reaction monitoring (>98% purity).

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters Alliance e2695.

-

Column: Phenomenex Kinetex F5 (PFP),

(or equivalent fluorophenyl phase). -

Column Temp:

. -

Flow Rate:

. -

Injection Vol:

. -

Detection: UV-DAD at 260 nm (bandwidth 4 nm); Reference 360 nm.

Mobile Phase[1][8]

-

Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Note: Buffer is essential to mask silanols and control ionization.

-

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % A (Buffer) | % B (ACN) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Retain polar salts) |

| 12.0 | 60 | 40 | Linear Ramp |

| 15.0 | 10 | 90 | Wash |

| 17.0 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Standard Preparation

-

Stock Solution: Dissolve 10.0 mg of 1-(Pyridin-3-yl)-1H-imidazol-2-amine HCl in 10 mL of Water:Methanol (90:10) . (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 0.1 mg/mL.

Method B: LC-MS/MS Protocol (Trace Quantification)

Target: Genotoxic impurity screening (LOD < 10 ppm) or bioanalysis.[2]

Mass Spectrometry Parameters (ESI+)

-

Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp:

. -

Spray Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Mechanism |

|---|

| Target | 161.1

HILIC Chromatographic Conditions

-

Column: Waters BEH Amide,

. -

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

). -

Mobile Phase B: Acetonitrile : Water (95:5).

-

Isocratic Mode: 15% A / 85% B at 0.4 mL/min.

-

Retention Time: ~3.5 min.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps in sample preparation to avoid degradation (hydrolysis of the amino-imidazole).

Caption: Decision tree for analytical method selection based on sensitivity requirements.

Validation Summary (Expected Performance)

The following parameters must be verified during method transfer (per ICH Q2(R1) guidelines).

| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1][2] | Acceptance Criteria |

| Linearity ( | Visual inspection of residuals. | ||

| Precision (RSD) | System suitability check. | ||

| LOD | S/N > 3. | ||

| Recovery | Spiked matrix accuracy. | ||

| Specificity | Resolution | No interference at MRM | Critical for degradation studies. |

Troubleshooting & Expert Tips

-

Peak Splitting: If the peak splits in Method A, the sample solvent is likely too strong (too much MeOH). Solution: Dissolve the sample in the starting mobile phase (95% Buffer).

-

Carryover: The basic amine can adsorb to injector seals. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Salt Precipitation: When using high % ACN in HILIC, ensure the buffer concentration does not exceed 10-15 mM to prevent salt crashing in the MS source or column.

-

Stability: 2-aminoimidazoles can hydrolyze to open-ring urea derivatives under strong alkaline stress.[1][2] Keep stock solutions neutral or slightly acidic and store at

.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Dolan, J. W. (2002).[9] Separation of Polar Compounds on Reversed-Phase Columns.[1][2] LCGC North America. Link

-

Teo, Y. C., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research (Analogous chemistry for 2-aminoimidazole handling). Link

-

PubChem. (2025). Compound Summary: 2-(1H-imidazol-2-yl)pyridine.[2][3] National Library of Medicine. Link

-

BenchChem. (2025).[10][11] Analytical Methods for 2-Aminoimidazole Quantification.[1][2][5][11]Link

Sources

- 1. 25700-15-6|3-(1H-Imidazol-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1407153-46-1|3-(1H-Imidazol-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.de]

- 5. mdpi.com [mdpi.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]

- 8. neuroquantology.com [neuroquantology.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Imidazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the analysis of imidazole-containing compounds using High-Performance Liquid Chromatography (HPLC). Imidazole and its derivatives are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and as industrial intermediates.[1][2] Their accurate quantification is paramount for quality control, pharmacokinetic studies, environmental monitoring, and ensuring product safety.[1] This document offers in-depth technical guidance, explaining the rationale behind methodological choices to empower researchers to develop and validate robust HPLC methods.

The Chromatographic Challenge of Imidazoles

Imidazole-containing compounds exhibit a broad spectrum of physicochemical properties, from highly polar to nonpolar, and can be basic in nature. This diversity presents a unique challenge for developing a universal HPLC method. The imidazole ring itself is a weak base, with the pKa of the conjugate acid being approximately 6.9.[3] This means that the ionization state of these molecules is highly dependent on the mobile phase pH, which in turn significantly impacts their retention on reversed-phase columns. Furthermore, some imidazole derivatives are highly polar and may exhibit poor retention on traditional C18 columns, often eluting near the solvent front, which complicates their accurate quantification.[4][5]

Foundational HPLC Methodologies for Imidazole Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation and quantification of imidazole compounds due to its broad applicability across various matrices including pharmaceuticals, biological fluids, and environmental samples.[1] Depending on the analyte's properties and the required sensitivity, HPLC can be coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS).

Reversed-Phase HPLC with UV Detection (HPLC-UV)

For many imidazole-containing active pharmaceutical ingredients (APIs) and related substances in pharmaceutical formulations, a reversed-phase HPLC method with UV detection is often sufficient.

-

Stationary Phase: C8 and C18 columns are the most common choices for the analysis of moderately nonpolar to nonpolar imidazole derivatives.[1][6][7] The alkyl chains of the stationary phase provide a hydrophobic environment for the retention of these compounds. For more polar imidazoles, specialized stationary phases such as those with polar end-capping or amide-bonded silica may be necessary to achieve adequate retention.[8][9] In some challenging cases of highly polar analytes, porous graphitized carbon columns can offer good retention where traditional reversed-phase columns fail.[5]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. To ensure consistent retention and good peak shape for basic imidazole compounds, it is advisable to work at a pH that maintains the analyte in a single ionic state. Using a buffer with a pH around 3 can protonate the imidazole ring, leading to interactions with residual silanols on the silica backbone of the column, which can sometimes be managed or utilized for separation. Alternatively, a higher pH can be used to keep the imidazole in its neutral form. The addition of a small percentage of an acid, like formic acid (0.1%), to the mobile phase is a common practice to improve peak shape and ionization efficiency, especially when interfacing with a mass spectrometer.[10]

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. However, methanol can offer different selectivity and is a viable alternative.[6]

-

Detection: The imidazole ring and associated chromophores in many derivatives allow for detection by UV-Vis spectroscopy. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte of interest to ensure maximum sensitivity.[6] For instance, a wavelength of 300 nm has been successfully used for the simultaneous determination of several imidazole anti-infective drugs.[6]

-

Sample Preparation (Creams/Ointments):

-

Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).

-

Disperse the sample in a suitable organic solvent like methanol or acetonitrile.

-

Perform solid-phase extraction (SPE) for sample clean-up if necessary. A diol sorbent can be effective for quantitative drug recovery.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or a similar reversed-phase column.[1]

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH2PO4), with the pH adjusted to 3.2 with phosphoric acid.[6] The organic-to-aqueous ratio will need to be optimized for the specific analytes.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.

-

Detection: UV detector set at an appropriate wavelength for the analytes (e.g., 300 nm).[1][6]

-

-

Quantification:

-

Prepare a series of standard solutions of the imidazole compounds of interest in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.[1]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the analysis of imidazole compounds at low concentrations, in complex matrices such as environmental or biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[10] This technique offers superior sensitivity and selectivity.

-

Ionization Source: Electrospray ionization (ESI) is typically used in the positive ion mode (ESI+) for the analysis of basic imidazole compounds, as the imidazole nitrogen is readily protonated.[10]

-

Mass Analyzer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.[1]

-

Mobile Phase: The mobile phase composition is similar to that used in HPLC-UV, but volatile buffers and additives are required. Formic acid (0.1%) is widely used as it aids in the protonation of the analytes in the ESI source and improves chromatographic peak shape.[10]

-

Sample Preparation (Water Samples):

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[1]

-

To mitigate interference from metal ions that can complex with the target analytes, add Na2EDTA.[1][10]

-

Spike the sample with isotope-labeled internal standards to correct for matrix effects and variations in recovery.[1]

-

Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB.[1][10]

-

Condition the cartridge with methanol followed by ultrapure water.[1]

-

Load the sample at a controlled flow rate (e.g., 5 mL/min).[1]

-

Wash the cartridge with ultrapure water to remove interfering substances.[1]

-

Elute the analytes with methanol, which may be acidified with formic acid to improve recovery.[10]

-

-

Evaporate the eluate and reconstitute the residue in the initial mobile phase.[1]

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., Accucore C18, 2.6 μm, 100 × 3.0 mm).[10]

-

Mobile Phase:

-

Gradient Elution: A gradient program should be developed to achieve optimal separation of the target analytes.

-

Flow Rate: 0.25 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

MS System: A triple quadrupole mass spectrometer with an ESI source.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[1]

-

Visualizing the HPLC Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Caption: A generalized workflow for the HPLC analysis of imidazole-containing compounds.

Method Development and Optimization Strategies

The development of a robust HPLC method for imidazole-containing compounds requires a systematic approach.

| Parameter | Considerations and Starting Points |

| Column Chemistry | Start with a C18 or C8 column for general-purpose analysis. For highly polar imidazoles, consider amide-bonded or polar-endcapped columns.[8][9] |

| Mobile Phase pH | For basic imidazoles, a mobile phase pH of 3-4 (using formic acid or phosphate buffer) or >8 (using ammonium bicarbonate or phosphate buffer) is a good starting point to ensure consistent ionization. |

| Organic Modifier | Acetonitrile is a common first choice. If selectivity is an issue, methanol should be evaluated.[6] |

| Gradient Elution | A broad gradient (e.g., 5% to 95% organic over 15-20 minutes) is useful for initial screening of a sample containing multiple imidazole derivatives with varying polarities. |

| Detection Wavelength (UV) | Scan the UV spectrum of the analyte(s) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6] |

| Ion Pairing Agents | For very polar imidazoles that are not retained on reversed-phase columns, an ion-pairing agent like octane sulfonic acid can be added to the mobile phase to enhance retention.[3] However, these are often not compatible with MS detection. |

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to guidelines from regulatory bodies such as the FDA or ICH.

Caption: Core parameters for the validation of an HPLC method.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is close to the pKa of the analyte. - Column overload. | - Add a competing base (e.g., triethylamine) to the mobile phase (for UV methods). - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration. |

| Poor Peak Shape (Fronting) | - Column overload. - Inappropriate sample solvent. | - Dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |

| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations. | - Ensure the column is fully equilibrated before starting the analytical run. - Check the HPLC pump for leaks and ensure proper mobile phase mixing. - Use a column oven to maintain a constant temperature. |

| Low Sensitivity | - Incorrect detection wavelength. - Sample degradation. - Poor ionization in MS. | - Verify the λmax of the analyte. - Use fresh samples and standards. - Optimize MS source parameters (e.g., capillary voltage, gas flow) and mobile phase additives (e.g., formic acid). |

References

- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society.

- Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PMC.

- SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. (2012).

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025).

- RP HPLC method for Imidazole. (2013).

- Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017). Taylor & Francis Online.

- HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.

- HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).

- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 4. resolian.com [resolian.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: The Enduring Role of Pyridinyl Imidazole Scaffolds in Modern Medicinal Chemistry and Drug Design

Abstract

The pyridinyl imidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Initially rising to prominence through the discovery of highly selective p38 MAP kinase inhibitors, this heterocyclic framework has demonstrated remarkable versatility, leading to the development of potent modulators for a wide array of protein targets, particularly kinases. Its unique combination of a stable aromatic core, hydrogen bonding capabilities, and synthetically tractable substitution points allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the pyridinyl imidazole scaffold, detailing its mechanism of action, key structure-activity relationships (SAR), and diverse therapeutic applications. Furthermore, it offers detailed, field-proven protocols for the synthesis and biological evaluation of novel derivatives, intended to empower researchers in their drug discovery efforts.

The Pyridinyl Imidazole: A Privileged Scaffold for Kinase Inhibition

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The pyridinyl imidazole structure is a premier example, having served as the foundational template for numerous clinical candidates.[1][2] Its success stems from a specific arrangement of features that are highly complementary to the ATP-binding site of many protein kinases.

The initial breakthrough for this class of compounds was the discovery of potent and specific inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production.[3][4] These compounds, such as the well-studied SB 203580, effectively block the production of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), demonstrating efficacy in animal models of arthritis and endotoxin shock.[3] This foundational work established the pyridinyl imidazole as a cornerstone for designing ATP-competitive kinase inhibitors.

Key Structural Features for Kinase Recognition:

-

Hinge-Binding Pyridine: The nitrogen atom of the 4-pyridyl moiety is crucial. It acts as a hydrogen bond acceptor, forming a critical interaction with the backbone N-H of a "hinge" residue in the kinase ATP-binding pocket (e.g., Met109 in p38 MAP kinase).[5] This interaction is a primary anchor for the inhibitor.

-

Hydrophobic Pocket Interaction: A substituted aryl group, typically a 4-fluorophenyl ring, at the C4 position of the imidazole, projects into a nearby hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.[3][5]

-

Versatile Scaffold Core: The central imidazole ring provides a rigid, planar core that correctly orients the key binding motifs. Its nitrogen and carbon atoms serve as versatile points for synthetic modification to optimize potency, selectivity, and drug-like properties.

Mechanism of Action: Competitive Inhibition at the ATP Cleft

Pyridinyl imidazole-based inhibitors almost universally function as ATP-competitive inhibitors.[4][6] They occupy the same binding site on the kinase as the endogenous substrate, adenosine triphosphate (ATP), thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

The crystal structure of p38 MAP kinase complexed with a pyridinyl imidazole inhibitor reveals the molecular basis for its potency and selectivity.[3] The inhibitor binds to the kinase in a manner that directly competes with ATP. Mutagenesis studies have confirmed that catalytic residues within the ATP pocket, such as K53 and D168, are essential for inhibitor binding.[6] The selectivity over other MAP kinases is often conferred by subtle differences in the amino acid residues within or near this pocket. For example, a single residue difference, Thr106 in p38, is sufficient to confer selectivity for pyridinyl imidazole compounds over other kinases where this residue is different (e.g., methionine in JNK1).[3][7]

Caption: ATP-Competitive Inhibition by a Pyridinyl Imidazole Scaffold.

Therapeutic Applications and Evolving Targets

While initially focused on inflammation, the scaffold's versatility has been leveraged to target a broad range of kinases implicated in various diseases.

-

Inflammatory Diseases: The primary application remains the inhibition of p38 MAPK for conditions like rheumatoid arthritis and other chronic inflammatory diseases.[2][5] By blocking p38, these compounds effectively suppress the signaling cascade that leads to the production of TNF-α and IL-1β.[8]

-

Oncology: The scaffold has been adapted to target kinases that are critical drivers of cancer. This includes inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants resistant to first-generation therapies, Glycogen Synthase Kinase-3β (GSK3β), c-Jun N-terminal Kinase 3 (JNK3), and Cyclin-Dependent Kinases (CDKs).[9][10][11][12] The strategy often involves modifying the core structure to shift selectivity from p38 to a desired cancer target.[13]

-

Neurodegenerative Disorders: Both p38 MAPK and GSK3β are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[10] Dual inhibitors targeting both kinases from a pyridinyl imidazole platform represent a promising therapeutic strategy.[10][14]

| Compound Class/Example | Primary Target(s) | Therapeutic Area | Key Feature/Insight |

| SB 203580 | p38α MAPK | Inflammation | Prototypical ATP-competitive inhibitor; blocks cytokine synthesis.[4] |

| Doramapimod (BIRB 796) | p38α/β MAPK | Inflammation | Binds to an allosteric site, inducing a conformational change; high potency. |

| Modified Scaffolds | JNK3 | Neurodegeneration, Cancer | Selectivity shifted from p38 to JNK3 by altering substitution patterns.[11][13] |

| Pyridinylimidazole-amides | GSK3β | Neurodegeneration, Cancer | Imidazole-2-carboxamides stabilize binding via water networks, enhancing potency.[14][15] |

| Acrylamide Derivatives | EGFR (T790M mutant) | Cancer (NSCLC) | Acrylamide moiety acts as a warhead for covalent bond formation with Cys797.[9] |

Core Principles of Drug Design and SAR

Structure-Activity Relationship (SAR) studies have provided a clear blueprint for designing novel pyridinyl imidazole inhibitors.

Caption: Key Structure-Activity Relationship (SAR) points of the pyridinyl imidazole scaffold. (Note: A placeholder image is used in the DOT script; a chemical structure would be rendered here).

-

C4-Aryl Group: A 4-fluorophenyl group is consistently found to be optimal for binding in the hydrophobic pocket of p38.

-

C5-Pyridine Group: The 4-pyridyl isomer is essential for forming the key hydrogen bond with the kinase hinge region.

-

N1-Substituent: Alkylation at the N1 position of the imidazole can enhance metabolic stability and oral bioavailability by preventing N-oxidation. Branched alkyl chains have been shown to decrease oxidative metabolism and improve in vivo efficacy.[1]

-

C2-Substituent: This position is highly tolerant of diverse substituents. Modifications here can be used to fine-tune properties, such as reducing inhibition of cytochrome P450 enzymes, a common liability.[16][17] In some cases, removing the C2-substituent altogether can maintain good activity.[1]

Application Protocols

The following protocols provide standardized, validated methodologies for the synthesis and evaluation of novel pyridinyl imidazole derivatives.

Protocol 1: Synthesis of a 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole Scaffold

This protocol outlines a common and versatile synthetic route. The causality lies in the sequential construction of the imidazole ring from readily available building blocks.

Caption: Synthetic workflow for a core pyridinyl imidazole scaffold.

Methodology:

-

α-Bromination of Ketone:

-

Rationale: To activate the α-carbon for subsequent cyclization. N-Bromosuccinimide (NBS) is a convenient source of electrophilic bromine.

-

To a solution of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one (1.0 eq) in a suitable solvent like CCl₄, add NBS (1.1 eq) and a radical initiator such as AIBN (0.1 eq).

-

Reflux the mixture under nitrogen for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromo ketone.

-

-

Imidazole Ring Formation:

-

Rationale: Condensation of the α-bromo ketone with formamidine provides the two nitrogen atoms and one carbon atom required to form the imidazole ring.

-

Dissolve the crude 2-bromo-1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one (1.0 eq) in a high-boiling polar solvent like 2-methoxyethanol.

-

Add formamidine acetate (3.0 eq).

-

Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours.

-

Cool the reaction to room temperature, pour into ice water, and basify with aqueous NaOH to pH 9-10.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to yield the target 4,5-disubstituted imidazole.

-

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (ELISA-based)

This protocol quantifies the ability of a test compound to inhibit the phosphorylation of a known p38 substrate. It provides a direct measure of enzyme inhibition (IC₅₀).

Methodology:

-

Plate Preparation:

-

Coat a 96-well high-binding plate with a solution of the p38 substrate (e.g., ATF2 fusion protein, 1-2 µg/mL) in coating buffer (e.g., PBS) overnight at 4 °C.

-

Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block with Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

-

Kinase Reaction:

-

Rationale: To allow the kinase to phosphorylate its substrate in the presence of varying concentrations of the inhibitor.

-

Prepare serial dilutions of the test compound in Kinase Reaction Buffer. Include a positive control (e.g., SB202190) and a negative control (DMSO vehicle).

-

In each well, add the test compound dilution, recombinant active p38α MAP kinase, and initiate the reaction by adding ATP (at its Kₘ concentration, e.g., 100 µM).

-

Incubate for 30-60 minutes at 30 °C.

-

-

Detection:

-